![molecular formula C11H8N2O4 B1615485 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 61294-20-0](/img/structure/B1615485.png)
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione is a novel small molecule that has been studied extensively in the scientific community. It is a member of the pyrrole-dione family of compounds and has been found to have a wide range of applications in various scientific fields.
Scientific Research Applications
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been investigated for their efficacy as corrosion inhibitors. In a study by Zarrouk et al. (2015), derivatives such as 1-phenyl-1H-pyrrole-2,5-dione and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione were synthesized and tested against carbon steel corrosion in a hydrochloric acid medium. These compounds showed good inhibition efficiency, which increased with concentration. The adsorption of these derivatives on the steel surface was found to follow Langmuir's adsorption isotherm, indicating chemisorption as the primary mechanism. This suggests potential applications of similar 1H-pyrrole-2,5-dione derivatives in corrosion prevention technologies (Zarrouk et al., 2015).
Organic Electronics and Polymer Solar Cells
Research by Hu et al. (2015) on the development of a novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) for use as an electron transport layer (ETL) in inverted polymer solar cells highlights the importance of pyrrolo[3,4-c]pyrrole-1,4-dione derivatives in electronic applications. The study emphasizes the high conductivity and electron mobility of the DPP backbone, indicating the potential of 1H-pyrrole-2,5-dione derivatives in enhancing the performance of polymer solar cells (Hu et al., 2015).
Glycolic Acid Oxidase Inhibition
A study conducted by Rooney et al. (1983) on a series of novel 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives investigated their role as inhibitors of glycolic acid oxidase (GAO). These compounds, especially those with large lipophilic 4-substituents, were found to be potent, competitive inhibitors, suggesting the potential therapeutic applications of similar 1H-pyrrole-2,5-dione derivatives in conditions associated with abnormal glycolic acid oxidase activity (Rooney et al., 1983).
Mechanism of Action
Target of Action
The primary target of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione is bacterial cells, as the compound has demonstrated excellent antibacterial activity . The compound is particularly effective against Pseudomonas aeruginosa and Listeria monocytogenes .
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. The compound has demonstrated excellent antibacterial activity, with minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values of 7.8 and 15.6 µg/mL, respectively, against P. aeruginosa and L. monocytogenes .
properties
IUPAC Name |
1-(2-methyl-5-nitrophenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-2-3-8(13(16)17)6-9(7)12-10(14)4-5-11(12)15/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJCZKYOAQGDIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20351743 | |
Record name | 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61294-20-0 | |
Record name | 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20351743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(5-NITRO-ORTHO-TOLYL)-MALEIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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